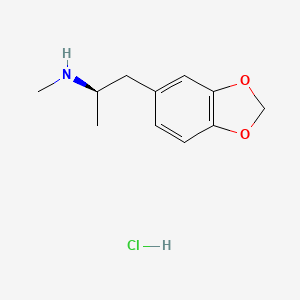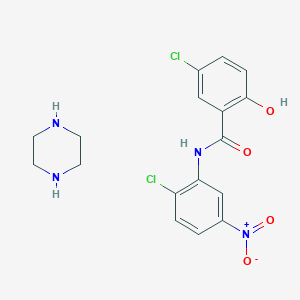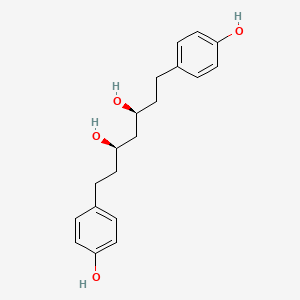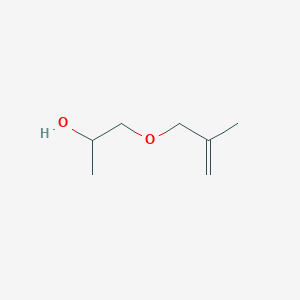![molecular formula C14H8O B13408491 Phenanthro[9,10-B]oxirene CAS No. 779-85-1](/img/structure/B13408491.png)
Phenanthro[9,10-B]oxirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthro[9,10-B]oxirene, also known as phenanthrene 9,10-oxide, is an organic compound with the molecular formula C₁₄H₁₀O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features an oxirane (epoxide) ring fused to the phenanthrene structure. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenanthro[9,10-B]oxirene can be synthesized through several methods:
Reduction of Phenanthrenequinone: One common method involves the reduction of phenanthrenequinone to trans-9,10-dihydro-9,10-phenanthrenediol using lithium aluminum hydride in anhydrous diethyl ether.
Cyclization of 2,2’-Biphenyldicarboxaldehyde: Another method involves the cyclization of 2,2’-biphenyldicarboxaldehyde with hexamethylphosphorus triamide.
Dehydrohalogenation: Phenanthrene 9,10-oxide can also be prepared by dehydrohalogenation of 10-chloro-9,10-dihydro-9-phenanthrenyl acetate.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Phenanthro[9,10-B]oxirene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it back to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under basic conditions.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro derivatives of phenanthrene.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenanthro[9,10-B]oxirene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms involving epoxides.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of phenanthro[9,10-B]oxirene involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Phenanthro[9,10-B]oxirene can be compared with other similar compounds, such as:
Phenanthrene 9,10-epoxide: A closely related compound with similar reactivity.
Phenanthro[9,10-d]imidazole: Another derivative of phenanthrene with different functional groups and applications.
Phenanthro[9,10-d]oxazole: A compound with an oxazole ring instead of an oxirane, used in different chemical and biological contexts.
Uniqueness: this compound is unique due to its specific structural features, including the fused oxirane ring, which imparts distinct reactivity and properties compared to other phenanthrene derivatives.
Propiedades
Número CAS |
779-85-1 |
|---|---|
Fórmula molecular |
C14H8O |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
phenanthro[9,10-b]oxirene |
InChI |
InChI=1S/C14H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-14/h1-8H |
Clave InChI |
MNDKYWLUKLXTOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B13408413.png)


![[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B13408432.png)
![5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B13408440.png)

![1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene](/img/structure/B13408465.png)

![Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate](/img/structure/B13408473.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(3-triethoxysilylpropyl)thiourea](/img/structure/B13408475.png)



![Benzo[k]fluoranthene-7,12-dicarboxamide](/img/structure/B13408504.png)
